REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=O.[CH2:14]([NH2:18])[CH2:15][CH2:16][CH3:17].Cl.C(N=C=NCCCN(C)C)C>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH2:14]([NH:18][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[C:11]([O:12][CH3:13])[C:3]=1[O:2][CH3:1])[CH2:15][CH2:16][CH3:17] |f:2.3|
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=CC=C1OC
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Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
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C(CCC)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
5.27 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
The resulting solution was washed with 5% HCl (3×100 mL), saturated aqueous NaHCO3 (100 mL), and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC(C1=C(C(=CC=C1)OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.59 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |